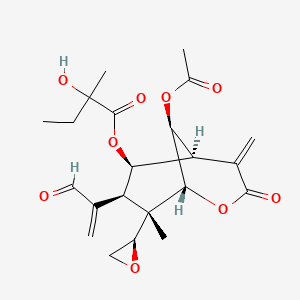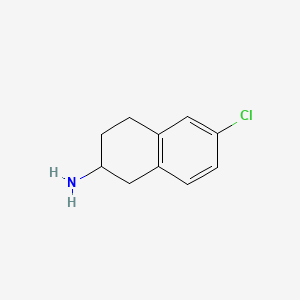
Fast blue BB salt
描述
Fast Blue BB salt, also known as 4-benzoylamino-2,5-diethoxybenzenediazonium chloride hemi (zinc chloride) salt, is a diazonium salt that is widely used in various scientific and industrial applications. It is known for its role in histochemistry and enzyme histochemistry, particularly for staining purposes. The compound is commercially available as a zinc chloride double salt and has a molecular formula of C17H18N3O3Cl · 1/2 ZnCl2 .
作用机制
Target of Action
Fast Blue BB Salt primarily targets enzymes such as β-glycosidase , alkaline phosphatase , and acetylcholinesterase . These enzymes play crucial roles in various biochemical processes. For instance, β-glycosidase is involved in the hydrolysis of glycosidic bonds in complex sugars, while alkaline phosphatase is essential in removing phosphate groups from molecules, including nucleotides, proteins, and alkaloids.
Mode of Action
This compound interacts with its targets through a process known as diazotization . In the presence of these enzymes, this compound couples with specific substrates that are cleaved by the enzymes . For example, in the presence of β-glycosidase, two moles of 6-bromo-2-napthol-β-d-glucopyranoside are cleaved into two moles of d-glucose and two moles of 6-bromo-2-napthol . These moles of 6-bromo-2-napthol then couple with one mole of this compound .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The cleavage of substrates by enzymes like β-glycosidase leads to the production of d-glucose and 6-bromo-2-napthol . These products can then participate in other biochemical reactions, influencing various pathways. For instance, d-glucose is a key player in energy metabolism pathways.
Result of Action
The result of this compound’s action is the formation of a colored compound. For instance, the coupling of 6-bromo-2-napthol with this compound results in the formation of a reddish-colored dye . This color change is often used to visualize the presence and activity of targeted enzymes in histological sections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water can affect its availability for enzymatic reactions . Additionally, factors such as pH and temperature can impact the activity of the enzymes it targets, thereby influencing its overall action.
生化分析
Biochemical Properties
Fast Blue BB salt plays a significant role in biochemical reactions, particularly as a substrate for β-glycosidase enzymes. When β-glycosidases cleave 6-bromo-2-napthol-β-d-glucopyranoside, they produce 6-bromo-2-napthol, which then couples with this compound to form a reddish dye. This reaction is commonly used to visualize enzyme activity in histological samples . This compound also interacts with other enzymes such as alkaline phosphatase, where it serves as a chromogenic substrate, producing a colored product that can be easily detected .
Cellular Effects
This compound influences various cellular processes, particularly in the context of staining and visualization. It is used to stain myelin in nerve tissues, aiding in the study of neurological conditions . The compound’s interaction with enzymes like β-glycosidase and alkaline phosphatase can affect cell signaling pathways and gene expression by providing a means to detect and quantify enzyme activity . Additionally, this compound’s role in histochemical staining helps researchers observe cellular metabolism and structural changes in different cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. For instance, in the presence of β-glycosidase, this compound couples with 6-bromo-2-napthol to form a colored complex, allowing for the visualization of enzyme activity . This binding interaction is crucial for the compound’s function as a chromogenic substrate. Additionally, this compound’s ability to form stable diazonium compounds enables it to participate in various biochemical assays, providing a reliable means of detecting enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored properly, but prolonged exposure to light and air can lead to degradation, affecting its staining efficiency . Long-term studies have shown that this compound maintains its staining properties over extended periods, making it a reliable reagent for histochemical applications . Researchers should be mindful of storage conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the compound effectively stains target tissues without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve accurate staining while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme activity and substrate conversion. In the presence of β-glycosidase, the compound participates in the hydrolysis of 6-bromo-2-napthol-β-d-glucopyranoside, leading to the formation of 6-bromo-2-napthol and subsequent coupling with this compound . This reaction highlights the compound’s role in metabolic flux and its interaction with specific enzymes, contributing to the visualization of metabolic processes in biological samples .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological samples . Once inside the cells, this compound localizes to areas with high enzyme activity, allowing for targeted staining and visualization of specific cellular components . This targeted distribution is crucial for accurate histochemical analysis.
Subcellular Localization
This compound exhibits subcellular localization based on its interactions with enzymes and cellular structures. The compound is often directed to specific compartments or organelles where enzyme activity is prevalent . For example, in nerve tissues, this compound localizes to myelin sheaths, enabling the visualization of myelin distribution and integrity . This subcellular targeting is facilitated by the compound’s chemical properties and its ability to form stable complexes with target biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
Fast Blue BB salt is synthesized through the diazotization of 4-amino-2,5-diethoxybenzanilide. The process involves the reaction of this compound with sodium nitrite in the presence of hydrochloric acid, followed by the addition of zinc chloride to form the double salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product, which is available in various grades for different applications .
化学反应分析
Types of Reactions
Fast Blue BB salt undergoes several types of chemical reactions, including:
Coupling Reactions: It reacts with phenolic compounds to form azo dyes.
Substitution Reactions: The diazonium group can be substituted by other nucleophiles.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine
Common Reagents and Conditions
Phenolic Compounds: Used in coupling reactions to form azo dyes.
Reducing Agents: Such as sodium sulfite, used in reduction reactions.
Nucleophiles: Such as water or alcohols, used in substitution reactions
Major Products
Azo Dyes: Formed from coupling reactions with phenolic compounds.
Amines: Formed from reduction reactions
科学研究应用
Fast Blue BB salt has a wide range of applications in scientific research:
Histochemistry: Used for staining tissues to observe cellular structures.
Enzyme Histochemistry: Used to demonstrate enzyme activities, such as alkaline phosphatase and beta-glucuronidase
Neuroscience: Used to stain myelin in nerve tissues for microscopic observation.
Biochemistry: Used as a substrate for beta-glycosidase in various assays.
相似化合物的比较
Similar Compounds
Fast Blue B Salt: Another diazonium salt used for similar staining purposes.
Fast Red TR Salt: Used for staining and enzyme histochemistry.
Fast Garnet GBC Salt: Used in histochemical staining.
Uniqueness
Fast Blue BB salt is unique due to its specific staining properties and its ability to form stable azo bonds with phenolic compounds. It is particularly effective in demonstrating enzyme activities and staining myelin in nerve tissues, making it a valuable tool in both histochemistry and neuroscience .
属性
CAS 编号 |
5486-84-0 |
|---|---|
分子式 |
C34H36Cl4N6O6Zn |
分子量 |
831.9 g/mol |
IUPAC 名称 |
zinc;N-(4-diazonio-2,5-diethoxyphenyl)benzenecarboximidate;dichloride;dihydrochloride |
InChI |
InChI=1S/2C17H17N3O3.4ClH.Zn/c2*1-3-22-15-11-14(20-18)16(23-4-2)10-13(15)19-17(21)12-8-6-5-7-9-12;;;;;/h2*5-11H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
CMFRFQODFZBKTI-UHFFFAOYSA-L |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.CCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OCC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
规范 SMILES |
CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.CCOC1=CC(=C(C=C1N=C(C2=CC=CC=C2)[O-])OCC)[N+]#N.Cl.Cl.[Cl-].[Cl-].[Zn+2] |
Key on ui other cas no. |
5486-84-0 |
Pictograms |
Irritant; Health Hazard |
同义词 |
enzenediazonium, 4-(benzoylamino)-2,5-diethoxy- Echtblausalz fast blue 2B salt Fast Blue BB Fast Blue BB hexafluorophosphate Fast Blue BB salt Fast Blue BB tetrachlorozincate (2:1) Fast blue BBN |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-O-[alpha-D-galactosyl-(1->2)-alpha-D-galactosyl]-N-hexacosanoylphytosphingosine](/img/structure/B1258821.png)






![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxamide](/img/structure/B1258831.png)

![(3aR,4S,9aR,9bS)-N-(4-chlorophenyl)-2-(4-fluorophenyl)-1,3-dioxo-3a,4,9a,9b-tetrahydropyrrolo[1,2]pyrrolo[3,5-b]pyridazine-4-carboxamide](/img/structure/B1258834.png)
![N4-(4-methoxyphenyl)-N5-[(1S)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1258836.png)
